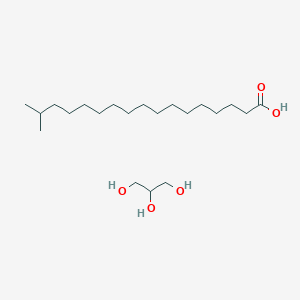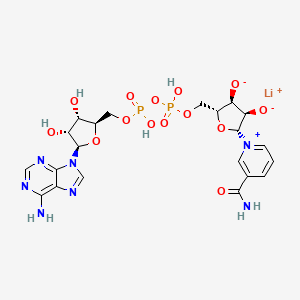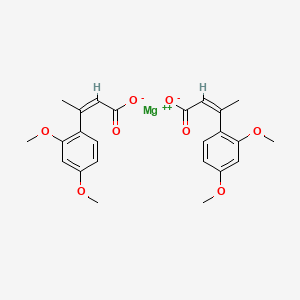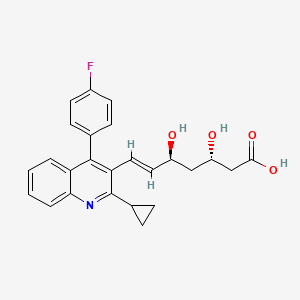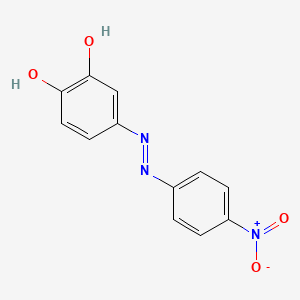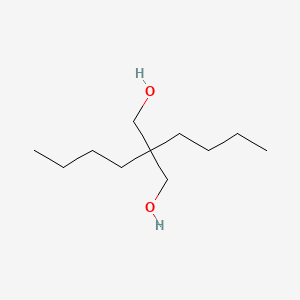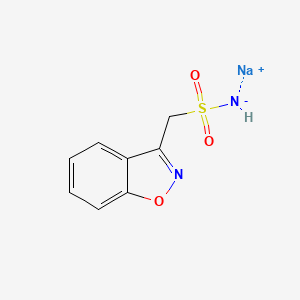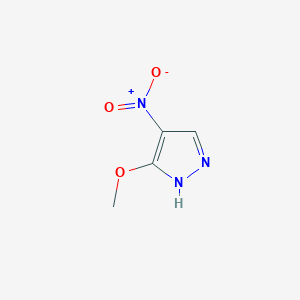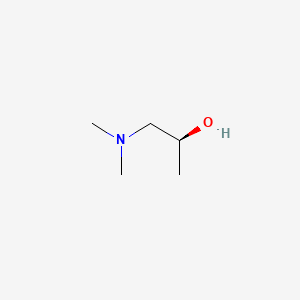
6,7-Dihydroxy-4-(trifluoromethyl)coumarin
Übersicht
Beschreibung
6,7-Dihydroxy-4-(trifluoromethyl)coumarin (6,7-DHTFC) is a synthetic coumarin derivative that has a wide range of applications in scientific research. It is a colorless, crystalline compound with a molecular weight of 283.2 g/mol and a melting point of 159-162°C. 6,7-DHTFC has been used in a variety of scientific experiments, including those involving fluorescent labeling, light-induced reactions, and fluorescent imaging.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in der Biochemie
6,7-Dihydroxy-4-(trifluoromethyl)coumarin wird in der Biochemie aufgrund seiner fluoreszierenden Eigenschaften eingesetzt. Es weist eine spezifische Anregungswellenlänge (λex) von 370 nm und eine Emissionswellenlänge (λem) von 505 nm in Ethanol auf . Dies macht es wertvoll für die Entwicklung fluoreszierender Sonden, die bei der Visualisierung oder Quantifizierung biologischer Moleküle helfen können.
Optische Materialien
Aufgrund seiner starken Fluoreszenz findet diese Verbindung Anwendungen in optischen Materialien. Sie wird in Laserfarbstoffen verwendet, da sie ein charakteristisches Emissionsspektrum aufweist und an der Protonenübertragung im angeregten Zustand (ESPT) beteiligt sein kann, was in der Photonik und Optoelektronik von entscheidender Bedeutung ist .
Analytische Chemie
In der analytischen Chemie wird die Fluoreszenz der Verbindung für Assays genutzt. Sie kann in verschiedenen Lösungsmitteln wie DMF, DMSO und Ethanol gelöst werden, was für verschiedene analytische Methoden von Vorteil ist, die eine Lösungsmittelverträglichkeit erfordern .
Medizinische Anwendungen
Untersuchungen haben gezeigt, dass Cumarinderivate antioxidative und entzündungshemmende Eigenschaften besitzen, was sie für die Erforschung von Krankheiten wie Krebs, Entzündungen und neurodegenerativen Erkrankungen von Bedeutung macht . Die Fähigkeit der Verbindung, als fluoreszierender Marker zu fungieren, hilft auch bei der Verfolgung der Wirkstoffabgabe und -antwort.
Synthese von bioaktiven Molekülen
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Ihre Derivate wurden auf ihre biologische Aktivität untersucht, darunter Antikoagulans-, entzündungshemmende-, antibakterielle-, krebshemmende und anti-HIV-Wirkungen .
Industrielle Anwendungen
Im industriellen Sektor werden Cumarinderivate, einschließlich this compound, in Produkten wie Weichspülern und Parfüms verwendet. Sie werden auch in der Medizinindustrie eingesetzt, insbesondere als Antikoagulanzien wie Warfarin und Dicumarol .
Wirkmechanismus
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarins are known to be involved in a variety of biochemical pathways, often as a result of their interactions with enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .
Pharmacokinetics
It is soluble in dmf, dmso, and ethanol, which may influence its bioavailability .
Result of Action
It has been reported that a compound referred to as “antiproliferative agent-35” inhibits the proliferation of b16 and a549 cells, with ic50s of 132 and 92 μM respectively .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
Eigenschaften
IUPAC Name |
6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVLEVZUIZPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419821 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82747-36-2 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the polarity of the solvent affect the fluorescence of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?
A1: The study investigates the solvatochromic behavior of this compound, meaning its absorption and fluorescence spectra change depending on the solvent polarity []. As the polarity of the solvent increases, the molecule's excited state becomes more stabilized, leading to a shift in the fluorescence emission to longer wavelengths (redshift). This information helps researchers understand the compound's behavior in different environments and its potential applications in areas like fluorescent probes or sensors.
Q2: How does the excited state dipole moment of this compound compare to its ground state dipole moment?
A2: The research utilizes the Bakshiev and Kawski-Chamma-Viallet equations to determine the ground (μg) and excited (μe) state dipole moments of this compound by analyzing the variation of Stokes’ shift with solvent dielectric constant and refractive index []. The study found that the excited state dipole moment (μe) of this compound is larger than its ground state dipole moment (μg) []. This difference suggests a significant redistribution of electron density within the molecule upon excitation, impacting its interactions with surrounding molecules and its potential reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



